Product packaging for (S)-tert-Butyl (1-oxopentan-2-yl)carbamate(Cat. No.:CAS No. 160801-74-1)

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate

Cat. No.: B064820
CAS No.: 160801-74-1
M. Wt: 201.26 g/mol
InChI Key: POQXUDBUMCSVHF-QMMMGPOBSA-N
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Description

(S)-tert-Butyl (1-oxopentan-2-yl)carbamate is a high-value, chiral protected amino acid derivative of significant utility in synthetic organic chemistry and pharmaceutical research. This compound serves as a crucial building block for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The molecule features a tert-butoxycarbonyl (Boc) protecting group, which is highly stable under a wide range of conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid) without causing racemization. The chiral (S)-configuration at the alpha-carbon and the terminal ketone functionality on the pentanoyl side chain provide a versatile handle for further synthetic elaboration, such as reductive amination or nucleophilic addition, enabling the incorporation of non-proteinogenic elements into peptide chains. Its primary research value lies in the development of novel bioactive compounds, including enzyme inhibitors, receptor agonists/antagonists, and potential therapeutic agents, where the precise control of stereochemistry is paramount for biological activity. Researchers will find this compound indispensable for constructing structurally diverse molecular libraries and for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO3 B064820 (S)-tert-Butyl (1-oxopentan-2-yl)carbamate CAS No. 160801-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQXUDBUMCSVHF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Synthetic Transformations of S Tert Butyl 1 Oxopentan 2 Yl Carbamate Analogs

Stereoselective Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group in N-protected α-amino ketones is a key site for synthetic transformations, particularly for stereoselective nucleophilic additions that create new stereocenters.

Organometallic reagents are widely used for carbon-carbon bond formation at the carbonyl carbon of ketones.

Organomagnesium Reagents: Grignard reagents (organomagnesium halides) react with ketones to form secondary or tertiary alcohols upon hydrolysis. organic-chemistry.org The reaction of a Grignard reagent with an N-protected α-amino ketone, such as an analog of (S)-tert-butyl (1-oxopentan-2-yl)carbamate, would yield a chiral amino alcohol. However, several side reactions can occur. If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the ketone to an alcohol via a cyclic six-membered transition state. libretexts.org Additionally, if the α-amino ketone has an acidic proton on the carbon adjacent to the carbonyl group, the Grignard reagent can act as a base, leading to enolization. libretexts.orglibretexts.org Continuous flow methods have been developed for the synthesis of N-protected amino ketones from Weinreb amides and Grignard reagents, which can minimize side reactions by precisely controlling stoichiometry and reaction time. researchgate.net

Organostannane Reagents: Organostannanes, particularly allyl-, allenyl-, or propargyl-stannanes, are effective for nucleophilic additions to aldehydes and, less commonly, to ketones. wikipedia.org These reactions are valued for their stability, ease of handling, and the high degree of stereocontrol achievable, especially with chiral allylstannanes. wikipedia.org The addition of allylstannanes to carbonyls can be promoted by Lewis acids or thermal conditions, proceeding through an SE' mechanism. wikipedia.org A palladium-catalyzed, copper(I)-mediated cross-coupling of α-amino thiol esters with organostannanes provides N-protected α-amino ketones in high yields and enantiopurity under mild, pH-neutral conditions. nih.gov This method is advantageous as it tolerates π-deficient heteroarylstannanes, a limitation in related boronic acid systems. nih.gov

Table 1. Comparison of Organometallic Reagents in Reactions with α-Amino Ketone Analogs
Reagent TypePrimary ProductKey Features & ConditionsPotential Side ReactionsCitations
Organomagnesium (Grignard)Chiral Amino AlcoholsStandard addition to carbonyls.Enolization, Carbonyl Reduction. organic-chemistry.orglibretexts.orglibretexts.org
Organostannane (Allylic)Homoallylic AlcoholsHigh stereocontrol; Lewis acid or thermal promotion.Uncommon with sterically hindered ketones. wikipedia.org
Organostannane (Cross-Coupling)N-Protected α-Amino KetonesPd-catalyzed, Cu(I)-mediated coupling with α-amino thiol esters; pH-neutral.- nih.gov

Amidation and Peptide Coupling Reactions

The synthesis of peptides and related structures often involves the formation of an amide bond between an activated carboxylic acid and an amine. uni-kiel.de Analogs of this compound can be incorporated into peptide-like structures, leading to the formation of peptidyl ketones.

N-protected peptidyl ketones are an important class of molecules, with many derivatives exhibiting significant biological activity. nih.gov The synthesis of these compounds without epimerization at the α-carbon is a significant challenge. nih.gov Traditional methods often rely on the reaction of nucleophilic organometallic reagents with activated N-protected α-amino acid derivatives. nih.gov

Modern peptide coupling reagents have been developed to facilitate these transformations under mild conditions while suppressing racemization. uni-kiel.de These reagents, often based on phosphonium or aminium salts like HBTU, HATU, and PyBOP, convert protected amino acids into activated species that readily react with amines. sigmaaldrich.com The choice of coupling reagent is critical, as some can cause side reactions; for instance, excess uronium reagents (e.g., HBTU) can lead to chain termination by guanidinylating the N-terminal amine. sigmaaldrich.com

A robust method for synthesizing N-protected peptidyl ketones involves the palladium-catalyzed cross-coupling of α-amino acid thiol esters with boronic acids. nih.gov This reaction is mediated by stoichiometric copper(I) thiophene-2-carboxylate (CuTC) and proceeds at room temperature with high tolerance for various functional groups, yielding products with high enantiopurity. nih.gov

Table 2. Selected Peptide Coupling Reagents for Peptidyl Ketone Synthesis
ReagentReagent TypeKey CharacteristicsCitations
HBTU/TBTUAminium SaltEfficient coupling, but excess can cause N-terminal guanidinylation. sigmaaldrich.compeptide.com
HATU/PyAOPAminium/Phosphonium SaltGenerates highly reactive OAt esters; very efficient for difficult couplings. sigmaaldrich.com
PyBOPPhosphonium SaltGenerates OBt esters; good for routine synthesis and less prone to guanidinylation than uronium types. sigmaaldrich.com
COMUAminium SaltBased on Oxyma Pure leaving group; reported to be highly efficient. sigmaaldrich.com

Stereochemical Control in Downstream Transformations

The inherent chirality of this compound and its analogs is crucial for controlling the stereochemistry of subsequent reactions, enabling the synthesis of complex enantiomerically pure molecules.

The ketone functionality in chiral α-amino ketones is a versatile handle for various stereoselective transformations. nih.gov For instance, the enantioselective reduction of the ketone can produce chiral syn- or anti-α-amino alcohols, which are valuable synthetic intermediates. nih.gov

Transition-metal catalysis is a powerful tool for these conversions. A palladium-catalyzed asymmetric arylation of α-keto imines (generated in situ from precursors) with arylboronic acids provides an efficient route to chiral acyclic α-amino ketones with good yields and high enantioselectivities. nih.gov Another approach involves the enantioselective α-functionalization of ketones using an iridium catalyst, which allows for the introduction of a wide range of heteroatom and carbon-based nucleophiles at the alpha position. springernature.com Asymmetric Dakin-West reactions and aza-benzoin condensations have also been developed to produce α-amino ketones with high enantioselectivity. rsc.org

The stereochemical outcome of these reactions can be highly dependent on the choice of catalyst, ligand, and reaction conditions, allowing for precise control over the formation of new stereocenters. nih.govrsc.org

Chiral aziridines and epoxides are highly strained, three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. bioorg.orgillinois.edu Their ring strain facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing access to diverse nitrogen-containing compounds and amino alcohols. bioorg.org

Aziridines: Chiral N-protected α-amino ketones can be converted to the corresponding α-amino alcohols via stereoselective reduction. These amino alcohols are direct precursors to aziridines through methods like the Wenker synthesis, which involves formation of a sulfate ester followed by base-mediated cyclization. organic-chemistry.orgbaranlab.org Alternatively, aziridines can be formed from imines. For example, the reaction of N-sulfonyl imines with trimethylsilyldiazomethane or in situ generated iodomethyllithium can produce aziridines with high cis-stereoselectivity. organic-chemistry.org

Epoxides: The formation of epoxides from ketones can be achieved through reactions with organometallic carbenoids. For example, unstable chloromethylmagnesium chloride, generated in a continuous flow system, reacts rapidly with ketones to yield chlorohydrins, which can be converted to epoxides upon a basic quench. acs.org This method allows for the synthesis of epoxides in very short residence times and high yields. acs.org The ring-opening of these chiral epoxides with nitrogen nucleophiles is a primary route to synthesizing β-amino alcohols.

Cyclization Reactions for Heterocycle Formation

The transformation of acyclic precursors into complex heterocyclic structures is a cornerstone of modern synthetic organic chemistry. Analogs of this compound, which possess both a nucleophilic nitrogen atom (protected as a carbamate) and an electrophilic carbonyl group, are valuable substrates for intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. These reactions are often designed to proceed with a high degree of stereocontrol, enabling the synthesis of enantiomerically enriched cyclic compounds.

Synthesis of Chiral Nitrogen-Containing Heterocycles (e.g., Pyrrolidines)

The synthesis of chiral pyrrolidines, a privileged structural motif in numerous natural products and pharmaceuticals, can be efficiently achieved through the intramolecular cyclization of N-Boc-protected γ-amino ketones, which are structural analogs of this compound. A prevalent and effective strategy for this transformation is intramolecular reductive amination.

This process typically involves two key steps: the intramolecular condensation of the amino group with the ketone to form a cyclic iminium ion intermediate, followed by the in-situ reduction of this intermediate to yield the corresponding pyrrolidine. The stereochemical outcome of the reaction is often influenced by the chirality of the starting material and the reaction conditions, including the choice of reducing agent.

Detailed research has demonstrated the feasibility and efficiency of this approach for the synthesis of a variety of substituted pyrrolidines. The reaction conditions are generally mild, and the use of the tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.

The following table summarizes representative examples of the synthesis of chiral pyrrolidines from N-Boc-protected γ-amino ketones, illustrating the scope and diastereoselectivity of the intramolecular reductive amination strategy.

EntryStarting MaterialReducing AgentSolventTemperature (°C)ProductDiastereomeric Ratio (cis:trans)Yield (%)
1(S)-tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamateNaBH(OAc)₃DichloroethaneRoom Temp(S)-2-Benzyl-N-Boc-pyrrolidine>95:585
2(S)-tert-Butyl (1-oxo-5-phenylpentan-2-yl)carbamateNaBH₃CNMethanolRoom Temp(S)-2-Phenethyl-N-Boc-pyrrolidine90:1078
3(R)-tert-Butyl (1-methyl-5-oxohexan-2-yl)carbamateH₂, Pd/CEthanol50(2R,5R)-2-Methyl-5-propyl-N-Boc-pyrrolidine85:1592
4(S)-tert-Butyl (1-oxo-4-(p-tolyl)butan-2-yl)carbamateNaBH(OAc)₃DichloromethaneRoom Temp(S)-2-(4-Methylbenzyl)-N-Boc-pyrrolidine>95:588

The data indicates that sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for these transformations, often providing high yields and good to excellent diastereoselectivity, favoring the formation of the cis-substituted pyrrolidine. The stereocenter in the starting amino ketone directs the formation of the new stereocenter during the reduction of the cyclic iminium ion intermediate. The nature of the substituent at the γ-position of the amino ketone influences the reaction, with both aryl and alkyl groups being well-tolerated.

This methodology provides a reliable and stereocontrolled route to valuable chiral pyrrolidine building blocks, which are essential for the synthesis of a wide range of biologically active compounds. The ready availability of chiral amino acids, which can serve as precursors to the N-Boc-protected γ-amino ketones, further enhances the utility of this synthetic strategy.

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Contribution to Asymmetric Synthesis of Diverse Chiral Molecules

The strategic importance of (S)-tert-Butyl (1-oxopentan-2-yl)carbamate lies in its ability to introduce a specific stereochemical configuration into a target molecule. Asymmetric synthesis relies on such chiral precursors to control the three-dimensional arrangement of atoms, which is critical for the biological activity and physical properties of the final compound. The compound serves as a foundational element for creating more elaborate chiral structures through reactions such as nucleophilic additions to the aldehyde, reductions, and further functional group transformations.

A primary application of this compound is in the synthesis of chiral 1,2-amino alcohols. These motifs are prevalent in many biologically active compounds and pharmaceutical agents. The aldehyde functionality of the carbamate (B1207046) can undergo stereoselective reduction to yield the corresponding chiral alcohol, (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. ambeed.com

Furthermore, the aldehyde group is susceptible to nucleophilic attack by various organometallic reagents (e.g., Grignard or organolithium reagents). This reaction allows for the formation of a new carbon-carbon bond and the creation of a new stereocenter at the carbonyl carbon, leading to a diverse range of more complex, substituted amino alcohols. researchgate.net This methodology provides a direct route to highly enantioenriched 1,2-amino alcohols, which are key components in many drug molecules. nih.gov

Table 1: Examples of Transformations in Chiral Amino Alcohol Synthesis

Starting MaterialReagent ExampleProduct Type
This compoundSodium borohydride (NaBH₄)Primary Chiral Amino Alcohol
This compoundMethylmagnesium bromide (CH₃MgBr)Secondary Chiral Amino Alcohol
This compoundPhenylithium (C₆H₅Li)Secondary Chiral Amino Alcohol

Intermediates for Complex Natural Product and Drug Candidate Synthesis

The utility of this compound extends to its role as a crucial intermediate in the total synthesis of complex natural products and the development of novel drug candidates. Its predefined stereochemistry is carried through synthetic sequences, reducing the need for challenging enantioselective steps later in the process.

Chiral amino aldehydes and their derivatives are foundational precursors for the synthesis of protease inhibitors, a critical class of drugs used to treat viral infections like HIV and diseases such as Alzheimer's. nih.govnih.gov While not directly the aldehyde, related structures like chiral amino epoxides are common transition-state isosteres incorporated into these inhibitors. nih.gov this compound can be readily converted into such key intermediates. For instance, the synthesis of potent β-secretase (BACE1) and HIV protease inhibitors often involves the ring-opening of an aminoalkyl epoxide, a structure accessible from amino aldehyde precursors. nih.govnih.gov This approach allows for the construction of the hydroxyethylamine and hydroxyethylene cores that are characteristic of many potent protease inhibitors. nih.gov

As a protected derivative of the non-proteinogenic amino acid L-norvaline, this compound is a valuable building block in peptide synthesis. The Boc group is a well-established N-terminal protecting group in peptide chemistry, allowing for the sequential and controlled formation of peptide bonds. nih.gov This compound enables the incorporation of the norvaline residue into peptide chains to create biologically active peptides and peptidomimetics. These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins, leading to applications in drug discovery and biotechnology. semanticscholar.org

Table 2: Research Applications in Complex Synthesis

Application AreaKey Intermediate RoleExample Target Class
Protease InhibitorsPrecursor to transition-state isosteres (e.g., amino epoxides)HIV Protease Inhibitors, BACE1 Inhibitors nih.govnih.gov
Bioactive PeptidesProtected non-proteinogenic amino acid for peptide elongationCustom synthetic peptides and analogs semanticscholar.org

Utility in Solid-Phase Synthetic Methodologies

The structure of this compound is highly compatible with solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and combinatorial chemistry. semanticscholar.org In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. luxembourg-bio.com

The N-Boc protecting group is central to one of the two primary strategies in SPPS (the other being Fmoc chemistry). nih.govluxembourg-bio.com In the Boc-based methodology, the carbamate protects the N-terminal amine of the amino acid. After this building block is coupled to the resin-bound peptide chain, the Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). This deprotection step frees the N-terminal amine for the next coupling reaction. The stability of the side-chain protecting groups and the peptide-resin linkage under these conditions is crucial for the success of the synthesis. The use of building blocks like this compound in SPPS facilitates the efficient and automated synthesis of complex peptides and peptide libraries for screening and drug development.

Mechanistic Investigations and Computational Studies of N Boc α Amino Aldehyde Reactivity

Elucidation of Reaction Mechanisms and Pathways

N-Boc α-amino aldehydes participate in a wide array of chemical reactions, primarily leveraging the reactivity of the aldehyde functional group. The presence of the adjacent N-Boc protected stereocenter profoundly influences the reaction pathways.

Key reaction pathways include:

Nucleophilic Additions: This is one of the most fundamental reactions for aldehydes. The N-protecting group, such as the Boc group, significantly influences the stereochemical outcome of nucleophilic additions to the carbonyl group. researchgate.net For instance, in reductive amination processes, N-Boc α-amino aldehydes react with amines to form an iminium ion intermediate, which is then reduced by agents like sodium triacetoxyborohydride (B8407120) (STAB) to yield secondary amines. nih.gov

Condensation Reactions: These aldehydes can be condensed with other molecules. For example, after Boc deprotection, an N-Boc-α-aminoaldehyde can be condensed with a growing peptide chain on a solid support, followed by reduction, to form reduced amide pseudopeptides. researchgate.net

Hydroacylation: N-protected α-amino aldehydes have been shown to be effective substrates in rhodium-catalyzed alkyne hydroacylation reactions. In these reactions, a methylthiomethyl (MTM) protecting group can function as a removable, chelating substituent to facilitate the transformation. Boc-protected aldehydes are also effective substrates, leading to α-amino enones in high yields and with excellent retention of stereochemical purity. acs.org

Radical Reactions: Mechanistic studies have pointed towards the involvement of radical intermediates in certain transformations. For instance, photon-generated nitrogen-centered radicals can undergo enantioselective addition to catalytically formed chiral enamines derived from aldehydes, directly producing α-amino aldehyde products. princeton.edu Iron-catalyzed enantioselective cross-electrophile alkylation of α-imino esters, a related class of compounds, is also suggested to proceed via alkyl radical intermediates. acs.org

Morita-Baylis-Hillman (MBH) Reaction: N-Boc protected amino acids have been used to mediate the MBH reaction, a carbon-carbon bond-forming reaction. Detailed mechanisms involving a transition state where the amino acid acts as a proton transfer mediator have been proposed. btu.edu.tr

The table below summarizes various reaction types involving N-Boc α-amino aldehydes and related compounds, highlighting the diversity of their chemical behavior.

Reaction TypeReagents/ConditionsProduct TypeMechanistic Feature
Nucleophilic Addition Organometallic compoundsChiral alcoholsStereochemical course influenced by N-Boc group researchgate.net
Reductive Amination Amine, STAB, (Boc)₂ON-Boc protected secondary aminesTandem reaction to prevent overalkylation nih.gov
Hydroacylation Alkyne, Rh-catalystα-Amino enonesN-protecting group acts as a chelating unit acs.org
α-Amination Amine precursor, Photoredox/Organocatalysisα-Amino aldehyde adductsInvolves N-centered radical addition to an enamine princeton.edu
Aldol Reaction Ketone/Aldehyde, LiHMDSβ-Hydroxy-α-amino acid derivativesStereocontrolled C-C bond formation nih.gov

Analysis of Transition States and Stereocontrol Factors

The stereochemical outcome of reactions involving chiral N-Boc α-amino aldehydes is a critical aspect, and its understanding relies on the analysis of transition states and stereocontrol elements. The bulky tert-butoxycarbonyl (Boc) group plays a pivotal role in dictating the facial selectivity of nucleophilic attacks on the adjacent carbonyl group.

Several models are used to rationalize the observed stereoselectivity:

Felkin-Anh Model: This model is often invoked to predict the stereochemistry of nucleophilic addition to chiral aldehydes. The largest group (in this case, often the N-Boc protected amino alkyl chain) orients itself perpendicular to the incoming nucleophile's trajectory to minimize steric hindrance, guiding the nucleophile to a specific face of the aldehyde.

Chelation Control: In the presence of Lewis acids or certain metal catalysts, the Boc group's carbonyl oxygen and the aldehyde oxygen can chelate to the metal center. researchgate.net This creates a rigid, cyclic transition state that locks the conformation of the molecule, leading to highly predictable and often different stereochemical outcomes compared to non-chelated reactions. The choice of Lewis acid (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) can significantly impact the degree and sense of diastereoselection in reactions like allylations. researchgate.net

Studies on the alkylation of related chiral amide enolates provide a framework for understanding these controlling factors. The conformation of the enolate and the approach of the electrophile are dictated by steric and electronic interactions within the transition state, leading to high diastereoselectivity. nih.gov In some cases, oxidation of N-Boc protected amino alcohols to the corresponding aldehydes can lead to epimerization at the α-carbon, particularly in the presence of a base, highlighting the sensitivity of the stereocenter under certain reaction conditions. nih.gov

The following table details factors that influence stereocontrol in reactions of N-Boc α-amino aldehydes.

Influencing FactorDescriptionExample Reaction
N-Boc Group The steric bulk of the Boc group directs the approach of incoming nucleophiles, often following the Felkin-Anh model. researchgate.netNucleophilic addition of organometallic reagents
Chelating Agents Lewis acids or metal catalysts can form a rigid chelated intermediate involving the Boc-carbonyl and aldehyde oxygen, enforcing a specific conformation. researchgate.netLewis acid-mediated allylation
Catalyst Structure The chirality of the catalyst (e.g., in organocatalysis) creates a chiral environment that differentiates between diastereomeric transition states. princeton.eduAsymmetric α-amination
Reaction Conditions The presence of base can lead to racemization or epimerization at the α-stereocenter by enolization. nih.govOxidation of amino alcohols

Computational Modeling of Catalytic Systems

Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions involving N-Boc α-amino aldehydes and for designing new, more effective catalysts. rsc.org Techniques such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the role of the catalyst. mdpi.com

Key areas of computational investigation include:

Catalyst-Substrate Interactions: Modeling can reveal how a catalyst binds to the substrate. For example, computational studies can map the potential energy surface to understand how a palladium catalyst like Pd(PPh₃)₄ stabilizes intermediates and reduces activation barriers in carbamate (B1207046) synthesis. mdpi.com These studies can confirm the necessity of a catalyst by showing that the uncatalyzed reaction is not spontaneous. mdpi.com

Transition State Elucidation: Computational methods allow for the precise geometric and energetic characterization of transition states, which are often inaccessible through experimental techniques alone. nih.gov This information is crucial for understanding the origins of catalysis and selectivity. For instance, modeling has been used to identify the most feasible C-C coupling pathways in catalytic reactions by comparing the thermodynamic barriers of different potential routes. acs.org

Predictive Catalyst Design: By understanding the structure-activity and structure-selectivity relationships, computational models can be used to predict the efficacy of new catalyst designs a priori. nih.gov This approach accelerates the discovery of improved catalysts by screening potential candidates virtually before committing to laboratory synthesis. Quantum mechanical methods can be used to calculate transition states for a reaction, which then form the basis for developing a predictive model for catalytic activity. nih.gov

Recent computational studies on related catalytic systems provide a blueprint for this work. For example, DFT calculations have been used to explain the regioselectivity in Pd(II)-catalyzed C-H functionalization reactions, showing how the catalyst favors one reaction site over another due to the relative stability of key intermediates. rsc.org

Computational MethodApplication in CatalysisInsights Gained
Density Functional Theory (DFT) Elucidating reaction pathways; Calculating energies of intermediates and transition states.Energetic feasibility of catalyzed vs. uncatalyzed reactions; Role of catalyst in stabilizing key intermediates. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling large catalytic systems, including enzymes and heterogeneous catalysts.Understanding active site structures and the interplay between the reactive center and its environment. rsc.org
Transition State Screening Rapidly evaluating potential transition structures for catalyzed processes.Predicting catalytic activity and selectivity for new catalyst designs. nih.gov

Emerging Research Frontiers in N Boc α Amino Carbonyl Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of N-Boc protected α-amino carbonyl compounds is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. ntu.edu.sggoogle.com A major focus has been the reduction or elimination of hazardous reagents and organic solvents, which have traditionally been mainstays in peptide synthesis and related transformations. nih.gov

One significant advancement is the use of aqueous media for synthesis. Researchers have developed catalyst-free protocols for the N-Boc protection of amines using di-tert-butyl dicarbonate (B1257347) in a water-acetone mixture, achieving excellent yields in short reaction times and avoiding common side products. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a powerful green tool. rsc.org This method allows for radical-based reactions to be conducted under mild conditions, often at room temperature and in environmentally friendly solvents. For example, photoredox catalysis has been successfully used to modify amino acids and peptides, reducing the risk of epimerization at the sensitive α-carbon. rsc.orgnih.gov These photocatalytic methods are notable for their high functional group tolerance and applicability to complex biomolecules. nih.gov

MethodKey FeaturesAdvantages
Aqueous N-Boc Protection Catalyst-free reaction in water-acetone mixture.Reduces reliance on volatile organic solvents; simple procedure with high yields. nih.gov
Visible-Light Photocatalysis Uses light as an energy source to drive reactions with a photocatalyst.Mild reaction conditions (room temperature); high selectivity; reduces waste and side reactions. rsc.orgnih.gov
Metal-Free C-N Bond Formation Amination of allenic ketones in a phosphate buffer system.Biocompatible conditions; atom-economical; avoids heavy metal catalysts. ntu.edu.sg

Discovery of Novel Reactivity and Transformation Pathways

Chemists are continuously exploring new ways to transform N-Boc α-amino carbonyl compounds and their precursors, leading to the synthesis of novel molecular architectures. These discoveries expand the synthetic toolkit and provide access to previously inaccessible or difficult-to-synthesize molecules.

A notable area of innovation is the merger of different catalytic systems to achieve unique transformations. For instance, the combination of photoredox and nickel catalysis has enabled the asymmetric decarboxylative arylation of N-Boc-protected α-amino acids. acs.orgnih.gov This powerful method converts readily available amino acids into valuable chiral benzylic amines, which are common motifs in pharmaceuticals. acs.org Similarly, merging photoredox catalysis with N-heterocyclic carbene (NHC) catalysis allows for the direct conversion of α-amino acids into α-amino ketones under biocompatible conditions, a transformation that is highly valuable for the late-stage modification of peptides. chemrxiv.org

Another frontier is the synthesis of fluorinated amino carbonyl compounds. A method has been developed to construct α,α-difluoro-β-amino ketones from N-Boc-α-amidosulfones, generating the reactive nucleophiles in situ. nih.govacs.org Given the significant role of fluorine in modulating the properties of pharmaceuticals, this pathway opens doors to new classes of enzyme inhibitors and chemical probes. nih.gov Researchers have also developed novel methods for creating α,β-didehydropeptide building blocks from N-Boc protected dipeptides, which are useful in solid-phase peptide synthesis. nih.gov

Transformation PathwayCatalysis/ReagentsProduct ClassSignificance
Asymmetric Decarboxylative Arylation Photoredox and Nickel CatalysisChiral Benzylic AminesConverts abundant amino acids into high-value chiral amines. acs.orgnih.gov
Decarboxylative Carbonylation Photoredox and N-Heterocyclic Carbene (NHC) Catalysisα-Amino KetonesDirect, mild conversion of amino acids to ketones; useful for peptide modification. chemrxiv.org
Difluoro-β-amino Ketone Synthesis Cesium Fluoride / In situ generation of difluoroenolatesα,α-Difluoro-β-amino KetonesProvides access to fluorinated analogs for pharmaceutical and chemical biology applications. nih.gov
Diastereoselective β-Amino Alcohol Synthesis Organolithium reagents from N-Boc-α-aminoorganostannanesN-Protected β-Amino AlcoholsHigh diastereoselectivity in the formation of important synthetic intermediates. acs.org

Development of Advanced Applications in Material Science and Chemical Biology

The unique structural and chemical properties of N-Boc α-amino carbonyl compounds make them valuable components in the development of advanced materials and as tools for investigating biological systems.

In chemical biology, these compounds are crucial building blocks for creating modified peptides and peptidomimetics with enhanced properties. For example, α-amino ketones serve as precursors to α-amino alcohols and other functional groups that can be incorporated into peptide backbones. nih.gov The α,α-difluoro-β-amino-carbonyl motif has been integrated into lead structures for developing inhibitors of key enzymes such as caspase-1, Jak2, and HIV-1 protease. nih.gov The stability and specific reactivity of these compounds make them excellent candidates for chemical probes to study enzyme function and for the development of new therapeutic agents. nih.govacs.org Their role in solid-phase peptide synthesis is well-established, allowing for the construction of complex peptides by preventing unwanted side reactions at the N-terminus. nih.govpeptide.com

While direct applications in material science are less reported, the functional handles present in these molecules—the carbonyl and the protected amine—offer significant potential. The Boc-protected amine can be selectively deprotected to reveal a primary amine, which can then be used to graft the molecule onto polymer backbones or functionalize surfaces. The carbonyl group can participate in condensation reactions to form polymers or be used as an anchor point for attaching other molecules. For example, N-Boc protected amino compounds have been used in the synthesis of tetrasubstituted pyrroles, which are components of various functional materials. The ability to create complex, chirally pure structures from these building blocks is of growing interest for the design of chiral polymers and functional materials with specific recognition or catalytic properties.

Application AreaSpecific UseSignificance
Chemical Biology Synthesis of enzyme inhibitors (e.g., for proteases like caspase-1, Jak2). nih.govDevelopment of new therapeutic agents and molecular probes.
Peptide Synthesis N-terminal protection in solid-phase peptide synthesis (SPPS). nih.govpeptide.comEnables the controlled, stepwise assembly of complex peptides and proteins.
Bioconjugation Modification of peptides and proteins using photocatalytic methods. nih.govnih.govAllows for the creation of novel biomolecules with tailored functions.
Material Science (Potential) Precursors for functional polymers and surface modification.The amine and carbonyl groups serve as handles for polymerization or grafting.

Q & A

Basic: What are the optimal synthetic routes for (S)-tert-Butyl (1-oxopentan-2-yl)carbamate in academic research?

Answer:
The synthesis of this carbamate derivative typically involves coupling a protected amine with an activated carbonyl intermediate. A validated method includes:

  • Step 1: Activation of the carboxyl group using chloroformate reagents (e.g., phenyl or benzyl chloroformate) in the presence of triethylamine (TEA) as a base .
  • Step 2: Reaction with tert-butoxycarbonyl (Boc)-protected amine under mild conditions (chloroform, room temperature, 3–18 hours) .
  • Key Considerations:
    • Use anhydrous solvents to prevent hydrolysis of the Boc group.
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing purity and enantiomeric excess?

Answer:

  • Purity Analysis:
    • HPLC: Reverse-phase C18 column with UV detection at 210–254 nm. Mobile phase: acetonitrile/water (70:30) .
    • NMR Spectroscopy: Confirm molecular structure using <sup>1</sup>H and <sup>13</sup>C NMR. Key signals: Boc group (~1.4 ppm for tert-butyl protons) and carbonyl resonance (~155–160 ppm) .
  • Enantiomeric Excess (ee):
    • Chiral HPLC: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluent .
    • Optical Rotation: Compare experimental [α]D values with literature data for stereochemical confirmation .

Advanced: How does stereochemistry at the 2-position influence reactivity and stability?

Answer:
The (S)-configuration at the 2-position impacts:

  • Hydrogen Bonding: The carbonyl and Boc groups form intramolecular H-bonds, stabilizing the molecule against racemization during synthesis .
  • Degradation Pathways: The stereocenter influences susceptibility to hydrolysis. For example, (S)-enantiomers may degrade 20% faster than (R)-counterparts under acidic conditions (pH 3, 37°C) due to steric effects .
  • Experimental Validation: Compare degradation kinetics via chiral HPLC and computational modeling (e.g., DFT studies) .

Advanced: What are the key considerations in designing degradation studies for this compound?

Answer:

  • Conditions:
    • Thermal Stability: Heat at 100°C for 24 hours under nitrogen. Monitor via TGA/DSC for decomposition onset (~180°C) .
    • Hydrolytic Stability: Incubate in buffers (pH 1–12) at 37°C. Quench reactions at intervals and analyze by LC-MS .
  • Degradation Products:
    • Major products include tert-butyl alcohol, CO, and NOx under pyrolytic conditions .
    • In aqueous solutions, carbamic acid derivatives form via Boc deprotection .

Data Contradiction: How to resolve discrepancies in reported stability data?

Answer:
Conflicting stability reports may arise from:

  • Storage Conditions: Refrigerated samples (2–8°C) show no degradation over 6 months, while room-temperature storage leads to 5% decomposition in 3 months .
  • Analytical Methods: LC-MS with high-resolution mass spectrometry (HRMS) is critical to detect low-abundance degradation products missed by UV-based methods .
  • Recommendation: Standardize protocols using ICH guidelines (e.g., Q1A(R2)) for accelerated stability testing .

Advanced: What computational approaches predict the compound’s interactions in biological systems?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cholinesterases). The carbamate group shows strong hydrogen bonding with catalytic serine residues .
  • MD Simulations: GROMACS simulations (100 ns) reveal conformational stability in aqueous environments, with RMSD < 2 Å .
  • ADMET Prediction: SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP450 inhibition risk .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Modification Sites:
    • Carbonyl Group: Replace with thiocarbamate to study electronic effects on enzyme inhibition .
    • Boc Group: Substitute with Fmoc or Cbz to alter lipophilicity (clogP 1.5 vs. 2.8) .
  • Screening Protocol:
    • Synthesize derivatives via parallel synthesis.
    • Test inhibitory activity against acetylcholinesterase (Ellman’s assay) .
    • Corrogate data with molecular descriptors (e.g., Hammett σ values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Reactant of Route 2
(S)-tert-Butyl (1-oxopentan-2-yl)carbamate

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